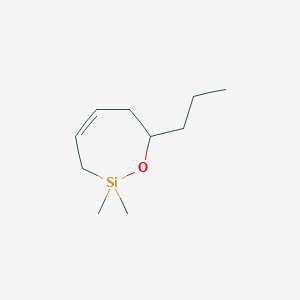![molecular formula C10H11BrO4S B14201443 Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester CAS No. 872674-88-9](/img/structure/B14201443.png)
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted with a (2-bromoethyl)sulfonyl group, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester typically involves multiple steps. One common method starts with the bromination of ethylbenzene to form 4-(2-bromoethyl)benzoic acid. This intermediate is then reacted with sulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the carboxyl group is esterified using methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[(2-bromoethyl)-]: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzoic acid, 4-[(2-chloroethyl)sulfonyl]-, methyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, ethyl ester: Similar structure but with an ethyl ester group instead of methyl, affecting its solubility and reactivity.
Uniqueness
Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and potential biological activities. The presence of both the bromoethyl and sulfonyl groups allows for diverse reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
872674-88-9 |
|---|---|
Molecular Formula |
C10H11BrO4S |
Molecular Weight |
307.16 g/mol |
IUPAC Name |
methyl 4-(2-bromoethylsulfonyl)benzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)8-2-4-9(5-3-8)16(13,14)7-6-11/h2-5H,6-7H2,1H3 |
InChI Key |
LVUYHLYURDNYJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
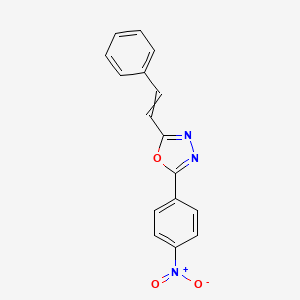
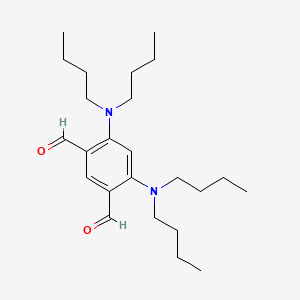
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

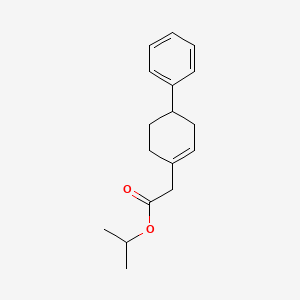
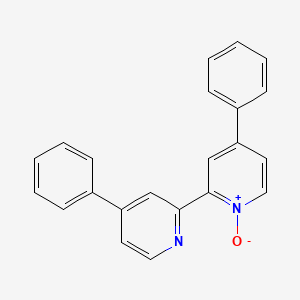
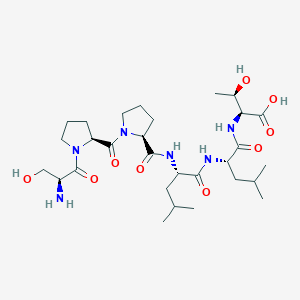


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
